2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring a benzothiadiazine dioxide core substituted with a benzyl group at position 4, a thioether linkage to an acetamide group, and a 4-methoxyphenyl moiety. The 4-methoxyphenyl group likely contributes to lipophilicity, impacting membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-19-13-11-18(12-14-19)24-22(27)16-31-23-25-32(28,29)21-10-6-5-9-20(21)26(23)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLOUIZCQIFVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazine core. One common approach is to react a suitable benzyl derivative with a thiadiazine precursor under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated systems might be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove oxygen atoms, potentially altering its properties.
Substitution: : The benzyl group can be substituted with other functional groups, leading to derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced thiadiazine derivatives.
Substitution: : A variety of benzyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : Its derivatives might exhibit biological activity, making it useful in drug discovery.
Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.
Industry: : It may find use in the production of specialty chemicals or materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Benzothiadiazine vs. Benzimidazole-Thiazolidinone Hybrids
The target compound’s benzothiadiazine dioxide core differs from benzimidazole-thiazolidinone hybrids (e.g., compound 9(XXVI) in ) in electronic and steric properties. The sulfone groups in the thiadiazine ring increase polarity and may enhance solubility compared to the benzimidazole’s aromatic system.
Thiadiazine vs. 1,2,3-Thiadiazoles
The 1,2,4-thiadiazine ring in the target compound is a six-membered system, reducing ring strain compared to five-membered 1,2,3-thiadiazoles (). The latter’s smaller ring size increases electrophilicity at sulfur, making them more reactive toward nucleophilic substitution. The target’s thioether linkage (C–S–C) contrasts with the arylthio groups in 1,2,3-thiadiazoles, offering greater stability against oxidation .
Acetamide Linkage vs. Thioacetamide Derivatives
The target’s acetamide group differs from the thioacetamide linkage in ’s quinazolinone derivatives. Thioacetamides (C–S–CO–N) are prone to hydrolysis or metabolic cleavage, whereas the target’s thioether-acetamide (C–S–C–CO–N) may exhibit improved metabolic stability. The quinazolinone’s fused-ring system also enables planar stacking interactions, which the non-fused benzothiadiazine may lack .
Substituent Effects
- 4-Methoxyphenyl vs. 4-Cyanophenyl: The target’s 4-MeO-Ph group increases lipophilicity and electron-donating capacity compared to the electron-withdrawing cyano group in ’s analogs. This could enhance membrane permeability but reduce affinity for polar binding pockets .
- Benzyl vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
